molecular formula C15H14ClNO3S B2570070 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE CAS No. 488755-01-7

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B2570070
CAS No.: 488755-01-7
M. Wt: 323.79
InChI Key: FDQQIERQTYGPAU-UHFFFAOYSA-N
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Description

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is a synthetic organic compound that features a thiophene ring substituted with a carboxylate group and a carbamoyl group attached to a 4-chlorophenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the carbamoyl group and the 4-chlorophenylethyl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: This compound has a similar structure but lacks the thiophene ring and the carbamoyl group.

    (3-Chloropropyl)trimethoxysilane: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.

Uniqueness

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-12-5-3-11(4-6-12)7-8-17-14(18)10-20-15(19)13-2-1-9-21-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQIERQTYGPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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